molecular formula C16H18N4O5S B2603813 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide CAS No. 1396626-24-6

2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide

Cat. No.: B2603813
CAS No.: 1396626-24-6
M. Wt: 378.4
InChI Key: WLNPCKMAWPDIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophoric elements: a sulfamoylbenzyl group, which is a known zinc-binding motif found in potent inhibitors of human carbonic anhydrase (hCA) isoforms , and a complex oxazole-carboxamide framework. The sulfonamide group enables coordination with the zinc ion in the active site of carbonic anhydrase enzymes , suggesting this compound has potential as a investigative tool for studying carbonic anhydrase function. Researchers are exploring its applicability in projects targeting tumor-associated isoforms hCA IX and hCA XII, which are validated targets for anticancer drug development due to their role in tumor pH regulation and survival . The molecule's design, featuring a carboxamide-linked benzylsulfonamide "head" group and a heterocyclic "tail," is characteristic of the "tail approach" used to design selective CA inhibitors that exploit differences in the active site architecture between various CA isoforms . The cyclobutanecarboxamido moiety attached to the oxazole ring may enhance selectivity and pharmacokinetic properties. This product is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c17-26(23,24)12-6-4-10(5-7-12)8-18-15(22)13-9-25-16(19-13)20-14(21)11-2-1-3-11/h4-7,9,11H,1-3,8H2,(H,18,22)(H2,17,23,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNPCKMAWPDIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide typically involves multi-step organic reactions. The starting materials include cyclobutanecarboxylic acid, 4-sulfamoylbenzylamine, and oxazole-4-carboxylic acid. The synthetic route may involve the following steps:

    Formation of Cyclobutanecarboxamide: Cyclobutanecarboxylic acid is reacted with an amine to form cyclobutanecarboxamide.

    Formation of Oxazole Derivative: Oxazole-4-carboxylic acid is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The cyclobutanecarboxamide and oxazole-4-carboxylic acid derivatives are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve optimization of the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with other sulfonamide derivatives but is distinguished by its unique oxazole and cyclobutane motifs. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility (LogP) Reported Activity
2-(Cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide Oxazole, cyclobutane, sulfamoylbenzyl ~407.4* ~1.8 (predicted) Not yet reported
N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) Biphenyl, sulfamoylbenzyl 395.4 2.3 Antifungal (IC₅₀: 12 μM)
2,2-Diphenyl-N-(4-sulfamoylbenzyl)acetamide (Compound 4) Diphenylacetamide, sulfamoylbenzyl 381.4 2.6 Antifungal (IC₅₀: 18 μM)
N-(4-Sulfamoylphenethyl)biphenyl-4-carboxamide (Compound 5) Phenethyl linker, biphenyl 409.4 2.9 Antifungal (IC₅₀: 25 μM)

*Calculated using atomic masses from standard tables.

Key Observations:

Structural Differentiation: The oxazole ring in the target compound replaces the biphenyl or diphenyl groups in analogs, reducing hydrophobicity (lower predicted LogP) . This could enhance aqueous solubility, a critical factor for bioavailability.

Synthetic Methodology :

  • The target compound is synthesized via coupling reactions similar to those for Compounds 3–6 (e.g., sulfonamide intermediates reacting with acyl chlorides). However, the use of oxazole-4-carboxylic acid chloride and cyclobutanecarboxamido precursors introduces additional complexity.

Biological Activity :

  • While Compounds 3–6 exhibit antifungal activity (IC₅₀: 12–25 μM), the target compound’s activity remains uncharacterized. Structural analogs suggest that the sulfamoylbenzyl group is essential for target engagement, possibly via sulfonamide-enzyme interactions. The oxazole moiety may modulate potency by altering electronic properties.

Biological Activity

The compound 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of oxazole derivatives typically involves the reaction of appropriate precursors under specific conditions. In the case of this compound, the synthetic route may include steps such as:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the cyclobutanecarboxamide and sulfamoylbenzyl moieties via coupling reactions.

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted various oxazole compounds and their Minimum Inhibitory Concentration (MIC) against fungal strains such as Candida albicans and Aspergillus niger. The following table summarizes some relevant findings:

CompoundMIC (µg/ml)Candida albicansAspergillus niger
111.61.61.6
120.80.80.8
5-Fluorocytosine3.23.21.6

The compound This compound may demonstrate similar or enhanced activity due to its unique structural features.

Anticancer Activity

In vitro studies have indicated that certain oxazole derivatives possess cytotoxic effects against cancer cell lines. For instance, a study on naphtho[2,3-d]oxazole derivatives revealed varying degrees of cytotoxicity against androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, with IC50 values indicating effectiveness at low concentrations:

  • Meta-substituted derivatives showed IC50 values as low as 0.03 μM for LNCaP cells.

While specific data on the anticancer activity of this compound is limited, its structural analogs suggest potential for similar activity.

The biological activity of oxazole derivatives is often attributed to their ability to interact with biological macromolecules such as enzymes and receptors:

  • Antimicrobial Mechanism : Oxazoles may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of cell cycle progression and modulation of apoptotic signals.

Case Studies

A notable case study involved the evaluation of a series of oxazole derivatives against multiple bacterial strains using standard antibiotics as controls. The findings indicated that certain derivatives exhibited better antibacterial properties than traditional treatments, suggesting a promising avenue for developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.